molecular formula C15H17NO B8440625 3-Phenoxy-3-phenylpropylamine CAS No. 48166-95-6

3-Phenoxy-3-phenylpropylamine

Cat. No. B8440625
M. Wt: 227.30 g/mol
InChI Key: XYWLZHPZECQHMB-UHFFFAOYSA-N
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Patent
US04313896

Procedure details

Eight grams of 3-phenoxy-3-phenylpropylchloride were heated with 150 ml. of liquid ammonia in a high pressure reactor at 100° C. for 20 hours. The volatile constituents of the reaction mixture were evaporated, and the residue, comprising 3-phenoxy-3-phenylpropylamine formed in the above reaction, was dissolved in ethanol and the volatile constituents again removed by evaporation. The resulting residue was dissolved in a mixture of ether and 5 N aqueous sodium hydroxide. The ether layer was separated, and the alkaline aqueous layer extracted three more times with ether. The ether extracts were combined, and the combined extracts washed with water. The combined ether extracts were in turn extracted twice with 2 N aqueous hydrochloric acid, the primary amine passing into the acidic layer. The acidic extracts were combined and made basic by the addition of an excess of 5 N aqueous sodium hydroxide. The primary amine, being insoluble in the basic layer, separated and was extracted into ether. The ether extract was separated, and the basic solution extracted twice more with ether. The ether extracts were combined, the combined extracts washed with saturated aqueous sodium chloride and then dried. Evaporation of the ether in vacuo yielded 3-phenoxy-3-phenylpropylamine as an oil. The oxalate salt of the primary amine was prepared and melted at 170°-173° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]([CH:8]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:9][CH2:10]Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH3:18]>C(O)C>[O:1]([CH:8]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:9][CH2:10][NH2:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C(CCCl)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile constituents of the reaction mixture were evaporated
CUSTOM
Type
CUSTOM
Details
formed in the above reaction
CUSTOM
Type
CUSTOM
Details
the volatile constituents again removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in a mixture of ether and 5 N aqueous sodium hydroxide
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
EXTRACTION
Type
EXTRACTION
Details
the alkaline aqueous layer extracted three more times with ether
WASH
Type
WASH
Details
the combined extracts washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 2 N aqueous hydrochloric acid
ADDITION
Type
ADDITION
Details
made basic by the addition of an excess of 5 N aqueous sodium hydroxide
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
was extracted into ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
CUSTOM
Type
CUSTOM
Details
was separated
EXTRACTION
Type
EXTRACTION
Details
the basic solution extracted twice more with ether
WASH
Type
WASH
Details
the combined extracts washed with saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether in vacuo

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C(CCN)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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